molecular formula C5H6ClNO2 B3052433 2-Oxopyrrolidine-1-carbonyl chloride CAS No. 41341-01-9

2-Oxopyrrolidine-1-carbonyl chloride

Cat. No.: B3052433
CAS No.: 41341-01-9
M. Wt: 147.56 g/mol
InChI Key: UMLPONXXJIKBMA-UHFFFAOYSA-N
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Description

2-Oxopyrrolidine-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. This compound is particularly significant due to its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxopyrrolidine-1-carbonyl chloride can be synthesized through the reaction of 2-pyrrolidone with thionyl chloride. The reaction typically involves heating 2-pyrrolidone with thionyl chloride under reflux conditions, leading to the formation of this compound and the release of sulfur dioxide and hydrogen chloride gases.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled addition of thionyl chloride to ensure safety and efficiency. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Oxopyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-pyrrolidone and hydrochloric acid.

    Reduction: It can be reduced to 2-pyrrolidone using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

    Hydrolysis: Water or aqueous solutions under ambient conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    2-Pyrrolidone: Formed through hydrolysis or reduction.

Scientific Research Applications

2-Oxopyrrolidine-1-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is employed in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

    2-Pyrrolidone: A precursor and hydrolysis product of 2-Oxopyrrolidine-1-carbonyl chloride.

    N-Formylpyrrolidine: Another derivative of pyrrolidine with similar reactivity.

    Pyrrolidine-2,5-dione: A structurally related compound with different reactivity and applications.

Uniqueness: this compound is unique due to its high reactivity as an acylating agent, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.

Properties

IUPAC Name

2-oxopyrrolidine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNO2/c6-5(9)7-3-1-2-4(7)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLPONXXJIKBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602061
Record name 2-Oxopyrrolidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41341-01-9
Record name 2-Oxopyrrolidine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1-pyrrolidinecarbonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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